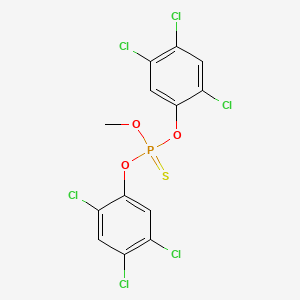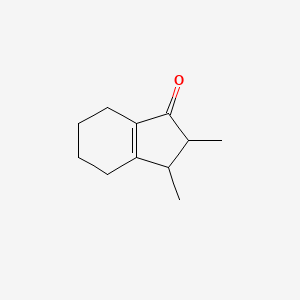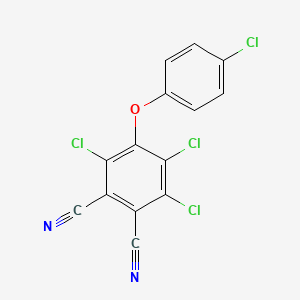![molecular formula C31H44N2O11 B14640039 Ethane-1,2-diol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;1-isocyanato-4-[(4-isocyanato-3-methylphenyl)methyl]-2-methylbenzene CAS No. 56791-69-6](/img/structure/B14640039.png)
Ethane-1,2-diol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;1-isocyanato-4-[(4-isocyanato-3-methylphenyl)methyl]-2-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexanedioic acid, polymer with 1,2-ethanediol, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 1,1’-methylenebis[4-isocyanato-3-methylbenzene] is a complex polymeric compound. This compound is primarily used in the production of polyurethanes, which are versatile materials utilized in various applications such as foams, elastomers, and coatings. The unique combination of its monomers imparts specific properties to the resulting polymer, making it suitable for specialized industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves a step-growth polymerization process. The primary monomers used are hexanedioic acid, 1,2-ethanediol, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, and 1,1’-methylenebis[4-isocyanato-3-methylbenzene]. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of high-molecular-weight polymers.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where the monomers are mixed in precise ratios. The reaction is catalyzed by specific catalysts to enhance the polymerization rate and yield. The resulting polymer is then processed into various forms such as sheets, foams, or coatings, depending on the intended application.
化学反应分析
Types of Reactions
This polymer can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties by altering its functional groups.
Substitution: The polymer can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various reagents, including halogens and alkylating agents, can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
科学研究应用
This polymer has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices and implants.
Medicine: Utilized in drug delivery systems and tissue engineering scaffolds.
Industry: Applied in the production of high-performance coatings, adhesives, and sealants.
作用机制
The mechanism by which this polymer exerts its effects involves the interaction of its functional groups with various molecular targets. The polymer’s structure allows it to form strong covalent bonds with other molecules, enhancing its stability and performance. The pathways involved include the formation of urethane linkages, which contribute to the polymer’s mechanical properties and resistance to degradation.
相似化合物的比较
Similar Compounds
- Hexanedioic acid, polymer with 1,4-butanediol and 1,2-ethanediol
- Hexanedioic acid, polymer with 1,4-butanediol, 1,2-ethanediol and 1,6-hexanediol
Uniqueness
Compared to similar compounds, hexanedioic acid, polymer with 1,2-ethanediol, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 1,1’-methylenebis[4-isocyanato-3-methylbenzene] offers unique properties such as enhanced thermal stability, mechanical strength, and chemical resistance. These attributes make it particularly suitable for demanding applications in various industries.
属性
CAS 编号 |
56791-69-6 |
|---|---|
分子式 |
C31H44N2O11 |
分子量 |
620.7 g/mol |
IUPAC 名称 |
ethane-1,2-diol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;1-isocyanato-4-[(4-isocyanato-3-methylphenyl)methyl]-2-methylbenzene |
InChI |
InChI=1S/C17H14N2O2.C6H10O4.C6H14O3.C2H6O2/c1-12-7-14(3-5-16(12)18-10-20)9-15-4-6-17(19-11-21)13(2)8-15;7-5(8)3-1-2-4-6(9)10;1-2-6(3-7,4-8)5-9;3-1-2-4/h3-8H,9H2,1-2H3;1-4H2,(H,7,8)(H,9,10);7-9H,2-5H2,1H3;3-4H,1-2H2 |
InChI 键 |
HLZCVOMHLBDNFT-UHFFFAOYSA-N |
规范 SMILES |
CCC(CO)(CO)CO.CC1=C(C=CC(=C1)CC2=CC(=C(C=C2)N=C=O)C)N=C=O.C(CCC(=O)O)CC(=O)O.C(CO)O |
相关CAS编号 |
56791-69-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


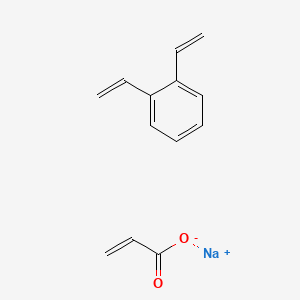
![[1,1'-Binaphthalene]-2,3-diol](/img/structure/B14639962.png)
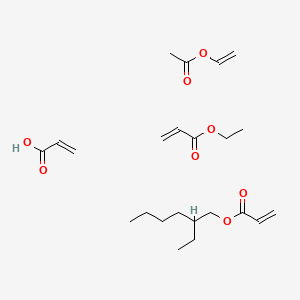
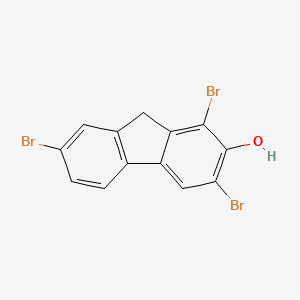

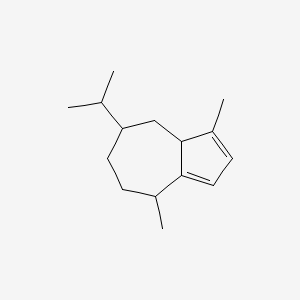
![1,1'-{Methylenebis[(4,1-phenylene)ethene-1,1-diyl]}dibenzene](/img/structure/B14639983.png)
![Chloro[3-methoxy-3-(2-nitrophenyl)propyl]mercury](/img/structure/B14639985.png)
![N',N''-[(Dimethylsilanediyl)bis(oxy)]dibenzenecarboximidamide](/img/structure/B14639997.png)

![2-Nitro-4-[(pyrazin-2-yl)sulfanyl]aniline](/img/structure/B14640010.png)
